![molecular formula C9H8BrClN4 B1464872 [1-(4-bromo-2-chlorophenyl)-1H-1,2,3-triazol-4-yl]methanamine CAS No. 1249643-64-8](/img/structure/B1464872.png)

[1-(4-bromo-2-chlorophenyl)-1H-1,2,3-triazol-4-yl]methanamine

Overview

Description

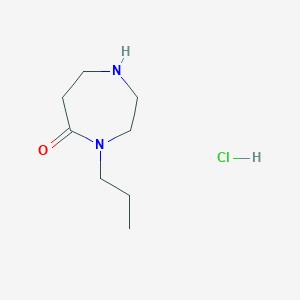

1-(4-Bromo-2-chlorophenyl)-1H-1,2,3-triazol-4-yl]methanamine, also known as BCPT, is a chemical compound that has been studied extensively in recent years. It is a member of the triazole family of compounds and is of particular interest due to its potential applications in scientific research.

Scientific Research Applications

Crystallography and Structural Analysis

The compound has been utilized in crystallography to understand its solid-state structure through X-ray diffraction methods. This analysis is crucial for determining the molecular conformation, crystal packing, and intermolecular interactions, which are essential for predicting the reactivity and properties of the compound .

Design of Pesticides

Derivatives of this compound have been explored for their potential use in the design of new pesticides. The structural insights gained from crystallographic studies aid in understanding the interaction of these molecules with biological targets, which is fundamental for developing effective and low-toxicity agrochemicals .

Pharmaceutical Research

In pharmaceutical research, the compound serves as a key intermediate in the synthesis of drugs like chlorfenapyr. Its role in the formation of aryl pyrrole insecticides and acaricides, which are known for their low toxicity, highlights its importance in the development of safer pharmaceutical agents .

Biological Activity Profiling

The compound’s derivatives exhibit a range of biological activities, including antiviral, anti-inflammatory, and anticancer properties. This makes it a valuable scaffold for the development of new therapeutic agents with diverse pharmacological profiles .

Material Science

The reactivity insights obtained from studies involving this compound contribute to the field of material science. Researchers can design and develop new materials with enhanced properties by understanding the compound’s reactivity and aromatic character .

Computational Chemistry

Density Functional Theory (DFT) and related computational methods have been applied to this compound to predict its global reactivity descriptors. These studies are pivotal for the design of compounds with desired chemical reactivity, which is beneficial for various industrial applications .

Antiviral Research

Specific derivatives of the compound have shown inhibitory activity against viruses like influenza A and Coxsackie B4 virus. This opens up possibilities for its use in the development of novel antiviral drugs .

Synthetic Organic Chemistry

The compound’s intricate molecular architecture, enriched with distinct functional groups, provides valuable insights for synthetic organic chemists. It aids in the design and synthesis of new compounds, especially those involving 1,2,4-triazole systems, which have numerous applications in medicinal chemistry .

Mechanism of Action

Target of Action

Similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

It can be inferred from related compounds that it may interact with its targets, leading to changes in the function of these targets .

Biochemical Pathways

Related compounds have been shown to influence a variety of biochemical pathways, leading to diverse biological activities .

Result of Action

Related compounds have been shown to exhibit a range of biological activities, suggesting that [1-(4-bromo-2-chlorophenyl)-1h-1,2,3-triazol-4-yl]methanamine may have similar effects .

properties

IUPAC Name |

[1-(4-bromo-2-chlorophenyl)triazol-4-yl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrClN4/c10-6-1-2-9(8(11)3-6)15-5-7(4-12)13-14-15/h1-3,5H,4,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFCNXKQCHCOMGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)Cl)N2C=C(N=N2)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[1-(4-bromo-2-chlorophenyl)-1H-1,2,3-triazol-4-yl]methanamine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.